5-(Ethylthio)isoindolin-1-one

Medicinal chemistry Building block synthesis Process chemistry

Medicinal chemistry and methodology teams require isoindolin-1-one analogs with specific electronic profiles. Unlike 5-halo or 5-alkoxy congeners, 5-(Ethylthio)isoindolin-1-one serves as the exclusive precursor to 1-ethylthio-2R-isoindole Diels-Alder dienes. - **Key transformation:** 95% yield, chromatography-free synthesis from 5-bromoisoindolin-1-one enables multi-gram scale-up. - **SAR handle:** Thioether sulfur allows oxidation to sulfoxide/sulfone; intermediate cLogP ≈ 1.9-2.1 optimizes fragment library hit rates. - **Analytical standard:** Distinct 1H NMR (δ 1.27 t, 3.06 q) and LC/MS [M+H]+ = 194.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
Cat. No. B12074722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylthio)isoindolin-1-one
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCCSC1=CC2=C(C=C1)C(=O)NC2
InChIInChI=1S/C10H11NOS/c1-2-13-8-3-4-9-7(5-8)6-11-10(9)12/h3-5H,2,6H2,1H3,(H,11,12)
InChIKeyLLRNEUZYYBZNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylthio)isoindolin-1-one: Identity and Physicochemical Profile


5-(Ethylthio)isoindolin-1-one (CAS 2101237-53-8) is a bicyclic isoindolin-1-one heterocycle bearing an ethylthio substituent at the 5‑position of the phenyl ring. The isoindolin‑1‑one scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives reported to engage targets such as PI3Kγ, MDM2, GRK2, and acetylcholinesterase [1] [2]. The ethylthio group imparts distinctive electronic and steric properties that differentiate this compound from its 5‑halo, 5‑alkoxy, and 5‑methylthio analogs, making it a valuable building block for structure–activity relationship (SAR) exploration and fragment-based drug discovery.

Privileged isoindolin-1-one scaffold recognized in medicinal chemistry for engaging targets such as PI3Kγ, MDM2, GRK2.

5-Ethylthio group provides distinctive electronic and steric properties, differentiating from halo, alkoxy, and methylthio analogs.

Ideal building block for structure–activity relationship (SAR) exploration and fragment-based drug discovery libraries.

Why 5-(Ethylthio)isoindolin-1-one Is Irreplaceable


Generic substitution among 5‑substituted isoindolin‑1‑ones is not viable because the ethylthio group governs both synthetic downstream utility and physicochemical properties in ways that 5‑halo, 5‑alkoxy, or even 5‑methylthio congeners cannot replicate. The thioether sulfur imparts a distinct polarizability and oxidation potential that influences target binding, metabolic stability, and chemical reactivity [1]. Critically, 5‑(ethylthio)isoindolin‑1‑one serves as the direct precursor to 1‑ethylthio‑2R‑isoindoles—versatile Diels–Alder dienes—a transformation that is inaccessible from the corresponding bromo, chloro, methoxy, or methylthio analogs [2]. These differences directly impact procurement decisions when the research objective requires a specific electronic profile or synthetic pathway.

5-(Ethylthio)isoindolin-1-one Unique ethylthio reactivity enables conversion to 1-ethylthio-2R-isoindole Diels–Alder dienes.
5-Halo, 5-alkoxy, or 5-methylthio analogs Substituents cannot undergo the required carbonyl transformation; isoindole formation is inaccessible.
5-(Ethylthio)isoindolin-1-one Thioether sulfur imparts distinct polarizability and oxidation potential that may influence target binding and metabolic stability.
5-Methoxy or 5-bromo congeners Different electronic profiles may alter binding interactions and metabolic pathways in SAR studies.
5-(Ethylthio)isoindolin-1-one High-yielding (95%) SNAr synthesis from 5-bromoisoindolin-1-one without chromatography reduces procurement cost.
5-Alkoxy analogs Require metal-catalyzed coupling with lower yields (60–80%) and challenging purification, increasing cost and time.

5-(Ethylthio)isoindolin-1-one: Scientific Differentiation Evidence


High-Yield Synthesis Outperforming Standard Routes

The synthesis of 5‑(ethylthio)isoindolin‑1‑one from commercially available 5‑bromoisoindolin‑1‑one proceeds via nucleophilic aromatic substitution with sodium ethanethiolate in DMF at 100 °C, delivering a 95% isolated yield (8.68 g from 10 g starting material) without chromatographic purification [1]. In contrast, analogous 5‑alkoxy‑ or 5‑aryloxy‑isoindolin‑1‑ones typically require metal‑catalyzed coupling conditions and deliver yields in the 60–80% range, often accompanied by challenging purification steps [2]. This yield advantage directly reduces procurement cost, labor, and turn‑around time for medicinal chemistry programs requiring multi‑gram quantities.

Synthetic Yield
Head-to-head
95% isolated yield (8.68 g from 10 g) via SNAr, no chromatography
Reported higher yield vs. 60–80% for Pd-catalyzed 5-alkoxy routes
Chromatography-free, multi-gram scale; reduces procurement cost and turn-around time
Medicinal chemistry Building block synthesis Process chemistry

Exclusive Gateway to Isoindole Diels–Alder Substrates

5‑(Ethylthio)isoindolin‑1‑one is the essential precursor for generating 1‑ethylthio‑2R‑isoindoles, a class of previously unknown Diels–Alder dienes first prepared by Kovtunenko et al. via modification of the isoindol‑1‑one carbonyl group [1]. These isoindoles undergo nonsynchronous [4+2] cycloaddition with N‑arylmaleimides, a reactivity manifold that is completely inaccessible from 5‑bromo‑, 5‑chloro‑, 5‑methoxy‑, or 5‑methylthio‑isoindolin‑1‑ones because those substituents cannot be converted into the requisite 1‑ethylthio‑isoindole structure [2]. When a research program requires an isoindole‑based diene for complexity‑generating cycloaddition, only the 5‑ethylthio variant provides this synthetic entry point.

Isoindole Gateway
Class-level
Exclusive precursor to 1-ethylthio-2R-isoindole Diels–Alder dienes
Only 5-ethylthio variant enables cycloaddition with N-arylmaleimides
Comparators (bromo, chloro, methoxy, methylthio) cannot undergo required transformation
Synthetic methodology Cycloaddition chemistry Heterocyclic chemistry

Optimal Lipophilicity Between Methoxy and Bromo Analogs

Based on the isoindolin‑1‑one scaffold SAR review, the 5‑ethylthio substituent confers a calculated logP (cLogP) in the range of 1.9–2.1, which falls between the more hydrophilic 5‑methoxy analog (cLogP ≈ 0.8–1.0) and the more lipophilic 5‑bromo analog (cLogP ≈ 2.3–2.5) [1]. This intermediate lipophilicity is desirable for fragment‑based screening libraries, where balanced permeability and aqueous solubility are critical for hit identification. Additionally, the thioether sulfur offers a lower hydrogen‑bond acceptor strength compared to the 5‑methoxy oxygen, potentially reducing off‑target interactions with polar protein cavities [2]. These properties, inferred from the broader isoindolin‑1‑one class, position 5‑(ethylthio)isoindolin‑1‑one as a fragment with a differentiated physicochemical profile relative to its most common 5‑substituted analogs.

Lipophilicity Profile
Class-level
cLogP ≈ 1.9–2.1 (predicted)
Intermediate between 5-methoxy (cLogP ≈ 0.8–1.0) and 5-bromo (cLogP ≈ 2.3–2.5)
In silico prediction; experimental logP unavailable. Use for relative ranking.
Physicochemical profiling Drug-likeness Fragment-based drug discovery

Distinctive Analytical Signatures for Identity Confirmation

Procurement decisions for research chemicals require robust analytical characterization to confirm identity and purity. 5‑(Ethylthio)isoindolin‑1‑one exhibits a diagnostic 1H NMR spectrum (500 MHz, DMSO‑d6): δ 1.27 (t, 3H, SCH2CH3), 3.06 (q, 2H, SCH2CH3), 4.33 (s, 2H, isoindolinone CH2), 7.36 (dd, 1H, Ar‑H), 7.47–7.48 (m, 1H, Ar‑H), 7.57 (d, 1H, Ar‑H), 8.45 (s, 1H, NH) [1]. LC/MS analysis shows [M+H]+ at m/z = 194, consistent with the molecular formula C10H11NOS. These signatures are clearly differentiated from 5‑bromoisoindolin‑1‑one (characteristic Br isotopic pattern in MS; distinct aromatic proton splitting in NMR due to electronegativity differences) and from 5‑methoxyisoindolin‑1‑one (methoxy singlet at δ 3.8–3.9 vs. ethylthio quartet/triplet pattern), providing unambiguous quality control benchmarks for procurement.

Analytical Identity
Reported
1H NMR δ 1.27 (t), 3.06 (q); LC/MS [M+H]+ m/z 194
Diagnostic ethylthio signals distinguish from 5-bromo (Br isotope pattern) and 5-methoxy (OCH3 singlet)
Provides unambiguous identity confirmation for quality control
Analytical chemistry Quality control Compound characterization

5-(Ethylthio)isoindolin-1-one: High-Value Application Scenarios


High-Yield SAR Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of isoindolin‑1‑one derivatives for target screening (e.g., MDM2‑p53, PI3Kγ, GRK2) benefit from the 95% synthetic yield of 5‑(ethylthio)isoindolin‑1‑one from 5‑bromoisoindolin‑1‑one [1]. This high‑yielding, chromatography‑free route enables multi‑gram scale‑up at significantly reduced cost compared to Pd‑catalyzed routes required for 5‑alkoxy or 5‑aryl analogs [2]. The ethylthio group can subsequently be oxidized to the sulfoxide or sulfone to probe polar interactions, providing a versatile handle for SAR exploration.

Isoindole-Based Cycloaddition Chemistry

Synthetic methodology groups developing novel Diels–Alder cycloaddition strategies require 5‑(ethylthio)isoindolin‑1‑one as the sole precursor to 1‑ethylthio‑2R‑isoindoles, a unique class of dienes that undergo nonsynchronous [4+2] cycloaddition with N‑arylmaleimides [3]. No other 5‑substituted isoindolin‑1‑one (bromo, chloro, methoxy, methylthio) can be converted into the corresponding 1‑substituted isoindole, making 5‑(ethylthio)isoindolin‑1‑one irreplaceable for this application.

Fragment-Based Screening with Balanced Lipophilicity

Fragment library curators seeking isoindolin‑1‑one fragments with cLogP values between the hydrophilic 5‑methoxy analog (cLogP ≈ 0.8–1.0) and the lipophilic 5‑bromo analog (cLogP ≈ 2.3–2.5) will find 5‑(ethylthio)isoindolin‑1‑one (cLogP ≈ 1.9–2.1) optimally positioned [4]. This intermediate lipophilicity, combined with the thioether sulfur's lower hydrogen‑bond acceptor strength, may improve hit rates for targets with moderately hydrophobic binding pockets while maintaining acceptable aqueous solubility [5].

Analytical Reference Standard and Method Development

Analytical chemistry groups developing HPLC or LC/MS methods for isoindolin‑1‑one derivative analysis can employ 5‑(ethylthio)isoindolin‑1‑one as a well‑characterized reference standard, with its distinct 1H NMR spectrum (diagnostic ethylthio triplet at δ 1.27 and quartet at δ 3.06) and LC/MS signature ([M+H]+ at m/z = 194) providing unambiguous identity confirmation [1].

Application
Selection Property
Validation Focus
High-yield SAR library synthesis
Synthetic accessibility from 5-bromo precursor
Yield and purity without chromatographic purification
Isoindole-based cycloaddition chemistry
Exclusive isoindole diene precursor capability
Diels–Alder reactivity with N-arylmaleimides
Fragment-based screening with balanced lipophilicity
Intermediate cLogP range
Fragment library property profiling
Analytical reference standard and method development
Distinctive NMR and LC/MS signatures
Identity confirmation and purity verification
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